Product packaging for Adenosine-5'-(N-propyl)carboxamide(Cat. No.:CAS No. 57872-80-7)

Adenosine-5'-(N-propyl)carboxamide

Cat. No.: B1229638
CAS No.: 57872-80-7
M. Wt: 322.32 g/mol
InChI Key: UQGKLARJCHZHSS-QRIDJOKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine-5'-(N-propyl)carboxamide is a synthetic nucleoside derivative that acts as a potent agonist at adenosine receptors, which are key G protein-coupled receptors (GPCRs) in human physiology . This compound is a close structural analogue of the well-characterized non-selective agonist 5'-(N-Ethylcarboxamido)adenosine (NECA), with the modification residing in the N-alkyl chain of the 5'-carboxamide moiety . Its core research value lies in the study of adenosine receptor signaling and the exploration of receptor subtype selectivity. As part of the 5'-carboxamide derivative family, it has been used in pharmacological studies to characterize receptor subclasses, showing potent activity on both stimulatory (A2-like) receptors in human platelets and inhibitory (A1-like) receptors in rat fat cells . The compound is particularly useful for researchers employing structure-based ligand design to understand how modifications in the 5' binding subpocket of the adenosine A2A receptor impact agonist affinity and selectivity . The binding of such agonists is characterized by key interactions within the receptor pocket, including hydrogen bonding of the 5'-carboxamide group with residues like Thr88 and His250, and polar contacts with the ribose OH groups at Ser277 and His278, which are critical for high-affinity recognition in the active state of the receptor . This compound is supplied for research applications such as investigating adenosine receptor function, signal transduction pathways, and for use as a reference standard in assay development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N6O4 B1229638 Adenosine-5'-(N-propyl)carboxamide CAS No. 57872-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57872-80-7

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-propyloxolane-2-carboxamide

InChI

InChI=1S/C13H18N6O4/c1-2-3-15-12(22)9-7(20)8(21)13(23-9)19-5-18-6-10(14)16-4-17-11(6)19/h4-5,7-9,13,20-21H,2-3H2,1H3,(H,15,22)(H2,14,16,17)/t7-,8+,9-,13+/m0/s1

InChI Key

UQGKLARJCHZHSS-QRIDJOKKSA-N

SMILES

CCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Molecular Architecture and Derivative Classification

Structural Basis as a Synthetic Adenosine (B11128) Analog

Adenosine-5'-(N-propyl)carboxamide is a synthetic derivative of the endogenous nucleoside adenosine. iarc.fr The core of its structure consists of an adenine (B156593) base linked to a ribose sugar moiety. The defining feature of this analog is the modification at the 5' position of the ribose sugar, where the typical hydroxyl group is replaced with an N-propylcarboxamide group. nih.gov This alteration fundamentally classifies it as a synthetic analog, designed to interact with biological systems in a manner distinct from natural adenosine.

The systematic IUPAC name for this compound is (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-propyloxolane-2-carboxamide. nih.gov Its molecular structure is characterized by the presence of a monocarboxylic acid amide, specifically the propyl amide of adenosine 5'-carboxylic acid. nih.govebi.ac.uk

Table 1: Chemical Identifiers for this compound

Identifier Value
Molecular Formula C13H18N6O4 nih.gov
IUPAC Name (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-propyloxolane-2-carboxamide nih.gov
CAS Number 57872-80-7 nih.gov

| Molar Mass | 322.32 g/mol nih.gov |

Importance of the 5'-N-propylcarboxamide Modification in Ligand Design

The modification at the 5' position of the ribose is a critical aspect of ligand design for adenosine receptors. The introduction of a carboxamide group, and specifically an N-propyl substituent, significantly influences the compound's interaction with these receptors. The 5' position of adenosine derivatives has been a primary focus for developing selective agonists for the various adenosine receptor subtypes. nih.gov

Research into the structure-activity relationships of 5'-N-substituted-carboxamidoadenosine derivatives has revealed that the nature of the N-substituent plays a crucial role in determining the ligand's affinity and selectivity. ebi.ac.uk The 5'-carboxamide moieties can impact the conformational changes within the receptor that are associated with its activation. nih.gov The size and properties of the alkyl group at the 5'-carboxamide position are key determinants of these interactions. For instance, in the series of linear alkyl N-substituted derivatives, the potency can vary with the length of the alkyl chain. ebi.ac.uk The N-propyl modification is one of several substitutions that have been explored to modulate the pharmacological profile of adenosine analogs. nih.gov

Classification within 5'-Substituted Adenosine Carboxamide Derivatives

This compound belongs to the class of 5'-substituted adenosine carboxamide derivatives. This class of compounds is characterized by modifications at the 5' position of the adenosine scaffold, typically involving an amide linkage. nih.gov A well-known member of this class is 5'-(N-Ethylcarboxamido)adenosine (NECA), which is a potent, non-selective adenosine receptor agonist. wikipedia.orgsigmaaldrich.comcaymanchem.com

The exploration of various N-alkyl substitutions at the 5'-carboxamide position, including methyl, ethyl, cyclopropyl, and propyl groups, has been a strategy to develop ligands with varying affinities and selectivities for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov For example, the N-propyl derivative has been shown to have a different selectivity profile compared to its N-ethyl (NECA) or N-cyclopropyl counterparts. nih.govchemicalbook.com These derivatives are valuable tools in pharmacological research for probing the structure and function of adenosine receptors. nih.gov

Table 2: Comparison of Selected 5'-Substituted Adenosine Carboxamide Derivatives

Compound Name N-Substituent Molecular Formula Molar Mass ( g/mol )
5'-(N-Methylcarboxamido)adenosine Methyl C11H14N6O4 294.27
This compound Propyl C13H18N6O4 322.32 nih.gov
5'-(N-Ethylcarboxamido)adenosine (NECA) Ethyl C12H16N6O4 308.29 wikipedia.orgsigmaaldrich.com

Adenosine Receptor Pharmacology and Selectivity Profiling

Interaction with G Protein-Coupled Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)

Adenosine-5'-(N-propyl)carboxamide functions as an agonist, activating the four known subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.govsigmaaldrich.com These receptors are seven-transmembrane G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. sigmaaldrich.comnih.gov The interaction of the compound with these receptors is largely determined by the 5'-carboxamide group, which fits into a specific binding subpocket within the receptor structure. nih.gov The activation of these receptors by agonists typically leads to the modulation of adenylyl cyclase activity, either inhibiting (A1, A3) or stimulating (A2A, A2B) the production of cyclic AMP (cAMP). nih.govresearchgate.net The binding and activation dynamics can vary significantly between receptor subtypes and even across different species for the same compound. nih.gov

Ligand Binding Characteristics and Equilibrium Constants

The affinity of a ligand for its receptor is a critical measure of its binding potency, often expressed as the inhibition constant (Ki). For this compound, binding affinities have been determined for rat A1 and A2A receptors, as well as human A3 receptors. nih.gov Generally, adenosine derivatives with small alkyl substitutions on the 5'-carboxamide moiety, such as the N-propyl group, are considered potent agonists. nih.govsigmaaldrich.com

Table 1: Binding Affinity (Ki) of Related Adenosine Agonists at Human Receptors

Compound A1 Ki (nM) A2A Ki (nM) A3 Ki (nM)
NECA 14 20 6.2

Data sourced from Tocris Bioscience and represents values for the non-selective agonist NECA, provided for context. tocris.com

Agonist Efficacy and Intrinsic Activity Assessment

Agonist efficacy refers to the ability of a ligand to activate its receptor upon binding, leading to a biological response. This is often quantified by the EC50 value, the concentration at which the agonist produces 50% of its maximal effect. Functional assays for this compound and its analogs typically involve measuring cAMP accumulation. nih.govnih.gov

Studies on a series of adenosine 5'-carboxamide derivatives have shown that high-affinity binders possess significant agonistic activity at the human A1AR. nih.gov The efficacy, however, can be variable, with some compounds acting as full agonists while others exhibit partial agonism. nih.gov The structural changes in the receptor's 5' subpocket upon activation are substantial, and the size and nature of the 5'-carboxamide substituent can influence these conformational changes, thereby affecting ligand efficacy. nih.gov For the A2B receptor, functional activity is a key measure due to the historical lack of suitable radioligands for binding assays. nih.gov

Table 2: Functional Efficacy (EC50) of Related Adenosine Agonists

Compound A2B EC50 (µM)
NECA 2.4

Data sourced from Tocris Bioscience for the non-selective agonist NECA at the human A2B receptor. tocris.com

Subtype Selectivity and Receptor Preferentialism

Subtype selectivity is a crucial aspect of agonist pharmacology, determining the specific physiological effects of a compound. This selectivity is derived from the differences in a compound's binding affinity and/or efficacy across the various receptor subtypes.

This compound demonstrates notable selectivity for the A1 adenosine receptor over the A2A subtype. Specifically, the N-propyl derivative is reported to be 17.5-fold more selective for the human A1AR compared to the human A2AAR. nih.gov This preferential binding is attributed to subtle differences in the amino acid composition of the binding pockets between the A1 and A2A receptor subtypes, which can lead to significant differences in ligand recognition and receptor dynamics. nih.gov This level of selectivity is considered modest but significant and highlights the potential for designing receptor-preferential agonists by modifying the 5'-carboxamide position. nih.gov

The pharmacological profile of this compound at A2B and A3 receptors is less extensively detailed than for A1 and A2A. However, it is established that 5'-N-substituted carboxamidoadenosines are active at these subtypes. nih.gov The A2B receptor is generally characterized by a lower affinity for traditional adenosine agonists compared to the A1 and A2A subtypes. nih.gov Functional assays measuring cAMP production are the standard for assessing A2B agonism. nih.gov For the A3 receptor, several 5'-N-substituted carboxamidoadenosine analogs have shown selectivity, indicating that modifications at this position can tune activity toward the A3 subtype. nih.gov

Mechanistic Investigations of Cellular Signaling Pathways

G Protein Coupling and Signal Transduction Mechanisms

The initiation of a cellular response by Adenosine-5'-(N-propyl)carboxamide begins with its binding to adenosine (B11128) receptors, which then couple to specific heterotrimeric G proteins. This interaction is a pivotal step in signal transduction, dictating the nature of the downstream effects. abcam.comnih.gov The A1 and A3 receptor subtypes predominantly couple to G proteins of the Gi/o family. nih.gov This coupling typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Conversely, the A2A and A2B receptors primarily couple to Gs proteins. nih.gov Activation of these receptors by agonists like this compound stimulates adenylyl cyclase activity, leading to an increase in cAMP production. However, research indicates that the A2A receptor can also couple with the Gi protein, highlighting the complexity of these signaling pathways. nih.gov Furthermore, under certain conditions, A2B receptors have been shown to signal through the Gq/11 protein family, leading to the activation of phospholipase C (PLC). researchgate.net The specific G protein that is activated depends on the receptor subtype, the cell type, and the presence of other signaling molecules.

Computational studies, such as Gaussian accelerated molecular dynamics (GaMD) simulations, have provided insights into the specificity of these interactions. nih.gov These studies suggest that the A1 receptor shows a preference for coupling with the Gi protein over the Gs protein. In contrast, the A2A receptor appears capable of coupling with both Gs and Gi proteins, a finding that aligns with experimental observations. nih.gov The specific coupling between the adenosine receptor and its G protein is determined by complementary residue interactions at the protein interface, particularly involving the receptor's transmembrane helix 6 and the Gα subunit's α5 helix and α4-β6 loop. nih.gov

Modulation of Adenylate Cyclase Activity and Cyclic AMP Accumulation

A primary consequence of this compound binding to adenosine receptors is the modulation of adenylate cyclase activity, which in turn alters the intracellular concentration of the second messenger, cyclic AMP (cAMP). nih.govmedchemexpress.com The direction of this modulation is dependent on the specific receptor subtype activated.

Activation of A2A and A2B receptors, which couple to Gs proteins, leads to the stimulation of adenylate cyclase and a subsequent increase in cAMP accumulation. nih.govnih.gov For instance, in guinea-pig tracheal epithelial cells, this compound produces a concentration-dependent increase in cAMP formation, an effect characteristic of A2B receptor activation. nih.gov Similarly, studies in human neutrophils have demonstrated a correlation between the stimulation of cAMP accumulation by adenosine agonists and the inhibition of the oxidative burst, a key inflammatory response. nih.gov

Conversely, activation of A1 and A3 receptors, which couple to Gi proteins, results in the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. nih.gov This inhibitory effect is a key mechanism through which these receptors mediate their physiological functions. The dual regulation of adenylate cyclase by different adenosine receptor subtypes allows for fine-tuned control of cellular processes that are sensitive to cAMP levels.

The potency of this compound and other adenosine analogs in stimulating cAMP accumulation can vary depending on the cell type and the specific receptor subtype expressed. For example, in CHO cells stably transfected with the rat A2B receptor, this compound stimulated cAMP formation with an EC50 value between 0.25 and 0.64 μM. researchgate.net

Regulation of Intracellular Calcium Dynamics

This compound can significantly influence intracellular calcium ([Ca2+]i) dynamics, a critical aspect of cellular signaling that governs a wide array of cellular functions. nih.govwikipedia.org The mechanisms underlying this regulation are multifaceted and often linked to the specific G protein coupling of the activated adenosine receptor.

In some cellular contexts, activation of A2B receptors by this compound can lead to an increase in intracellular calcium. This is often mediated through the Gq/11 protein pathway, which activates phospholipase C (PLC). researchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. For example, in HEK 293 cells expressing human A2B receptors, this compound induced a marked concentration-dependent increase in intracellular Ca2+ with an EC50 value of 312 nM. researchgate.net This effect was abrogated by a PLC inhibitor, confirming the involvement of this pathway. researchgate.net

Conversely, in other cell types, this compound can inhibit the rise in intracellular calcium. In human platelets, for instance, adenosine and its analogs inhibit the increase in [Ca2+]i produced by thrombin. nih.gov This inhibitory effect is thought to be mediated through A2 receptors and the subsequent rise in intracellular cAMP. nih.gov The elevated cAMP levels can inhibit both calcium influx from the extracellular space and the release of calcium from intracellular stores. nih.gov Similarly, in bovine adrenal chromaffin cells, this compound was found to inhibit Ca2+ influx. nih.gov

Effects on Ion Channel Conductance (e.g., Potassium Channels)

This compound can modulate the activity of various ion channels, thereby influencing cellular excitability and membrane potential. nih.govaps.orgarxiv.org A notable target of adenosine receptor signaling is the family of potassium (K+) channels.

Activation of A1 adenosine receptors is well-known to activate G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an increase in potassium conductance, causing hyperpolarization of the cell membrane and a decrease in cellular excitability. This mechanism is particularly important in the heart and nervous system.

Furthermore, studies have shown that adenosine can evoke hyperpolarization of retinal ganglion cells through the activation of both G-protein-coupled inwardly rectifying K+ channels and small conductance Ca2+-activated K+ channels. rndsystems.com This indicates that the effects of this compound on potassium channel conductance can be complex and involve multiple channel subtypes. The modulation of ion channels by this compound is a critical component of its physiological effects, contributing to its influence on neuronal activity, cardiac function, and other processes.

Downstream Effector Pathway Activation and Inhibition

The signaling cascades initiated by this compound extend beyond the immediate modulation of second messengers like cAMP and calcium. These initial signals propagate through a network of downstream effector pathways, leading to a diverse range of cellular responses.

One important downstream pathway involves the activation of protein kinases. For example, the increase in cAMP following A2A or A2B receptor activation leads to the activation of Protein Kinase A (PKA). PKA can then phosphorylate a variety of substrate proteins, altering their activity and leading to changes in gene expression, metabolism, and other cellular processes.

In some cell types, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2). researchgate.net For instance, stimulation of the human A3 adenosine receptor expressed in Chinese Hamster Ovary (CHO) cells with NECA (a related adenosine analog) can induce the phosphorylation of ERK1/2. researchgate.net This activation can be dependent on the activity of phosphoinositide 3-kinase (PI3K). researchgate.net

Furthermore, this compound has been shown to influence inflammatory signaling pathways. In skeletal muscle cells, the related compound NECA can stimulate the expression of the inflammatory mediator interleukin-6 (IL-6). nih.gov It can also modulate the expression of genes involved in glycolysis and fatty acid oxidation. nih.govnih.gov In the context of diabetic retinopathy, NECA has been observed to mitigate inflammatory responses by inhibiting the Toll-like receptor (TLR)-4-MyD88-NF-κB signaling pathway in dendritic cells. frontiersin.org

The compound can also influence pathways related to cell survival and apoptosis. In cardiomyocytes, NECA has been shown to offer cardioprotection against ischemia/reperfusion injury by inactivating glycogen (B147801) synthase kinase-3β (GSK-3β) through a mechanism involving endoplasmic reticulum stress and the cGMP/PKG signaling pathway. nih.govresearchgate.net

The intricate interplay of these various downstream effector pathways underscores the pleiotropic effects of this compound and highlights its utility as a pharmacological tool for investigating the complex web of adenosine receptor-mediated signaling.

Structure Activity Relationship Sar Elucidation

Conformational Analysis and Molecular Recognition

The biological activity of Adenosine-5'-(N-propyl)carboxamide is governed by its ability to adopt a specific conformation that is recognized by the binding pocket of adenosine (B11128) receptors. Theoretical calculations and experimental data, such as X-ray crystallography, have been employed to understand the preferred conformations of related adenosine derivatives. ebi.ac.uk For instance, studies on similar 5'-N-substituted carboxamidoadenosines suggest that they can adopt both syn and anti conformations, which refers to the orientation of the purine (B94841) base relative to the ribose sugar. ebi.ac.uk The ability to adopt a particular conformation is a key factor in how the molecule interacts with the receptor and elicits a biological response. Molecular recognition involves the precise fit of the ligand into the receptor's binding site, stabilized by a network of interactions including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Role of 5'-N-Substitutions in Receptor Binding and Selectivity

The substituent at the 5'-N-carboxamide position plays a pivotal role in determining the binding affinity and selectivity of this compound for the various adenosine receptor subtypes (A1, A2A, A2B, and A3). Research on a series of 5'-N-substituted carboxamidoadenosines has revealed that the size and nature of this substituent significantly influence receptor interaction.

Generally, smaller N-substituents on the carboxamido moiety are favored for optimal binding across all receptor subtypes. ebi.ac.uk The N-propyl group in this compound contributes to a specific hydrophobic interaction within a subpocket of the receptor. ebi.ac.uk Studies exploring a range of linear alkyl N-substituted derivatives have shown that the N-n-pentyl derivative is the most potent ligand for a putative P(3) purinoceptor-like protein, highlighting the importance of the alkyl chain length. ebi.ac.uk Conversely, bulky or branched alkyl groups at this position tend to decrease binding affinity, suggesting steric limitations within the binding pocket. ebi.ac.uk

Interestingly, the introduction of polar groups, such as fluoroalkyls, into the 5'-N-carboxamide chain can enhance selectivity for the A1 adenosine receptor (A1AR) over the A2A subtype. nih.gov For example, while the N-propyl derivative exhibits a 17.5-fold selectivity for the human A1AR, its N-3-fluoropropyl analog shows a significantly increased 78-fold selectivity for the same receptor. nih.gov This indicates that subtle electronic modifications to the 5'-substituent can fine-tune receptor selectivity.

Comparative SAR with N-Ethylcarboxamidoadenosine (NECA) and Related Analogs

N-Ethylcarboxamidoadenosine (NECA) is a well-known and potent, non-selective adenosine receptor agonist that serves as a crucial reference compound for SAR studies. selleckchem.com Comparing the SAR of this compound to NECA and other analogs provides valuable insights into the impact of the 5'-N-alkyl chain length.

While NECA, with its ethyl group, is a potent agonist at A2B receptors, derivatives with modified ethyl substituents, including the propyl group, can exhibit reduced activity at this subtype. ebi.ac.uk At A1 receptors, some 5'-N-substituted carboxamidoadenosines, unlike NECA, show small GTP shifts, which may indicate lower intrinsic activities. ebi.ac.uk

The table below presents a comparative overview of the binding affinities (Ki values) and selectivity of this compound and related analogs at different adenosine receptor subtypes.

Compound5'-N-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B EC50 (nM)
This compound PropylData not availableData not availableData not availableData not available
NECA (1b) Ethyl6.71425230
Analog 1a Methyl112810>10000
Analog 1d Isopropyl1349201800
Analog 1h Cyclopropyl1135121400
Analog 1k 2,2,2-Trifluoroethyl10171010000

Data sourced from a study on 5'-N-substituted carboxamidoadenosines. ebi.ac.uk

This data illustrates that even minor changes to the alkyl group at the 5'-position can lead to significant differences in receptor affinity and functional activity.

Computational Chemistry Approaches in Ligand Design

Computational chemistry has become an indispensable tool in the design and optimization of adenosine receptor ligands like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into ligand-receptor interactions. nih.gov

Molecular docking studies can predict the preferred binding pose of this compound within the adenosine receptor binding pocket. nih.gov These models help to visualize the key interactions and explain the observed SAR. For example, docking studies have confirmed the strict size limitations for substituents at the C5' position in the A2AAR, which aligns with experimental findings. nih.gov

MD simulations can further explore the dynamic nature of the ligand-receptor complex, revealing conformational changes that occur upon binding and activation. nih.gov These simulations have shown that the 5' subpocket of the A2AAR undergoes significant conformational changes during receptor activation, which helps to explain why the efficacy of agonists is highly sensitive to variations in the 5'-carboxamide moiety. nih.gov

Identification of Key Receptor Binding Pockets and Residues

Through a combination of site-directed mutagenesis, SAR studies, and computational modeling, key amino acid residues within the adenosine receptors that interact with ligands like this compound have been identified.

The binding pocket for adenosine derivatives is located within the transmembrane (TM) helices of the G protein-coupled receptor. The adenine (B156593) moiety of the ligand typically interacts with residues in TM3, while the ribose moiety forms contacts with residues in TM3 and TM7. universiteitleiden.nl

For 5'-substituted analogs, a specific subpocket accommodates the 5'-N-propylcarboxamide group. nih.gov In the A2AAR, this subpocket is lined by residues such as Gln89 (3.37) and Ile92 (3.40). nih.gov Upon receptor activation, these residues undergo upward shifts, altering the shape and size of the subpocket. nih.gov A conserved tryptophan residue, Trp246 (6.48), also plays a crucial role in receptor activation. nih.gov

The high degree of conservation of contact residues for the adenosine scaffold between the A1AR and A2AAR subtypes makes achieving selectivity challenging. nih.gov However, a key difference is the presence of Ser277 (7.42) in the A2AAR, which is replaced by a threonine in the A1AR. nih.gov This subtle difference can be exploited for the design of subtype-selective ligands.

Advanced Research Methodologies and Experimental Models

Radioligand Binding and Competition Assays

Radioligand binding and competition assays are fundamental techniques used to determine the affinity of a ligand, such as Adenosine-5'-(N-propyl)carboxamide, for its receptor targets. These assays typically involve using a radiolabeled ligand that is known to bind to the receptor of interest. A competition experiment is then performed where increasing concentrations of an unlabeled compound (the competitor, in this case, this compound) are added to displace the radioligand. The concentration at which the competitor displaces 50% of the radioligand is known as the IC50, from which the binding affinity constant (Ki) can be calculated.

In studies characterizing adenosine (B11128) 5'-carboxamide derivatives, binding affinities for human adenosine receptor subtypes (A1, A2A, and A3) were measured using standard radioligand binding assays. For instance, the N-propyl derivative has been shown to exhibit a notable selectivity for the human A1 adenosine receptor (hA1AR). nih.gov The binding affinity (Ki) values determined in these assays quantify the compound's potency at each receptor subtype. nih.gov

Binding Affinity (Ki, nM) of this compound at Human Adenosine Receptors
CompoundhA1ARhA2AARhA3ARA1 Selectivity (vs. A2A)
This compound14.325141417.5-fold

Cell-Based Functional Reporter Assays

To complement binding affinity data, cell-based functional reporter assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist and to quantify its efficacy and potency. For G protein-coupled receptors (GPCRs) like adenosine receptors, a common functional assay measures the modulation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). Adenosine A1 and A3 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels, while A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Biochemical and functional assays have been utilized to assess the agonist efficacy of adenosine 5'-carboxamide derivatives. nih.govnih.gov These assays often involve stimulating cells with a known adenylyl cyclase activator, such as forskolin, and then measuring the ability of the test compound to either enhance or inhibit this stimulated cAMP production. The results provide crucial information on the functional consequences of receptor binding, revealing how variations in the 5'-carboxamide moiety can impact ligand efficacy and potentially lead to partial agonism. nih.gov

Advanced Imaging Techniques for Receptor Localization and Dynamics (e.g., Confocal, TIRF Microscopy, BRET)

Advanced imaging techniques are powerful tools for visualizing receptor localization on the cell surface and monitoring dynamic processes like receptor trafficking and protein-protein interactions in real-time.

Confocal and Total Internal Reflection Fluorescence (TIRF) Microscopy: These methods use fluorescently tagged ligands or receptors to visualize receptor distribution and movement on and near the cell membrane with high resolution.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay used to study receptor dimerization, ligand-induced conformational changes, and receptor interactions with intracellular signaling partners like G proteins and β-arrestins.

While these advanced imaging methodologies are widely used in GPCR research, specific studies employing confocal microscopy, TIRF, or BRET to investigate this compound directly were not prominent in the reviewed literature. However, related techniques such as Positron Emission Tomography (PET) have been explored for in vivo imaging of adenosine receptors using radiolabeled agonists, highlighting the importance of imaging in understanding receptor pharmacology in a physiological context. nih.govnih.gov

Application in Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Rabbit Thoracic Aorta)

Isolated tissue preparations serve as a vital ex vivo model to study the physiological effects of a compound on complex tissues. These organ bath experiments bridge the gap between single-cell assays and in vivo studies. The guinea pig ileum is a classic preparation for studying neuronal and smooth muscle effects, while the rabbit thoracic aorta is widely used to investigate vasodilation and vasoconstriction.

Studies on related adenosine agonists have utilized these models extensively. For instance, contractility and relaxation studies have been performed on guinea pig atrial myocardium, pulmonary artery, and thoracic aorta to compare the pharmacological effects of adenosine receptor agonists. nih.gov While these preparations are standard for evaluating the activity of adenosine receptor modulators, specific research detailing the application of this compound in guinea pig ileum or rabbit thoracic aorta was not identified in the reviewed sources.

Investigations in Preclinical Animal Models (Non-Human)

Preclinical animal models, most commonly rodents such as rats and mice, are essential for evaluating the in vivo effects, pharmacokinetics, and potential therapeutic utility of a compound. These studies provide insights into how a compound behaves in a complex biological system.

Investigations involving this compound have been conducted in non-human models. It has been noted that the binding properties of this compound and related derivatives were previously assayed using rat adenosine receptor orthologues. nih.gov For example, the effects of several 5'-carboxamide derivatives of adenosine have been compared on inhibitory (Ri) adenosine receptors of rat fat cells by studying the inhibition of lipolysis and adenylyl cyclase. nih.gov These studies are critical for understanding the species-specific differences in pharmacology and for predicting the potential effects in humans.

Investigational Biological and Pharmacological Roles in Preclinical Contexts

Modulation of Specific Physiological Processes via Adenosine (B11128) Receptors (e.g., Vascular Tone, Heart Rate Regulation in models)

Adenosine-5'-(N-propyl)carboxamide and related N-substituted carboxamides are recognized for their potent activity as adenosine receptor agonists, influencing cardiovascular functions such as vascular tone and heart rate. sigmaaldrich.com Studies on isolated heart models provide insight into these effects. For instance, the close analog NECA has been shown to induce coronary vasodilation. nih.gov

In Langendorff-perfused hearts from immature rats, NECA elicited a biphasic concentration-response for vasodilation, suggesting interaction with more than one receptor subtype or signaling pathway. nih.gov This response involved a high-sensitivity site, which was blocked by an A₁ adenosine receptor antagonist, and a low-sensitivity site. Interestingly, the study also revealed an underlying vasoconstrictor effect at low NECA concentrations in hearts pre-treated with pertussis toxin, an effect that was also mediated by A₁ receptors but through a different signaling pathway. nih.gov These findings highlight the complex modulation of vascular tone by adenosine agonists, which can produce both vasodilation and vasoconstriction depending on the specific receptor population and cellular context. nih.gov While direct age-related changes in heart rate responses to A₁ receptor agonists were not observed in this model, the modulation of coronary circulation underscores the significant physiological role of this class of compounds. nih.gov

Anti-inflammatory Actions in Cellular and Animal Models

The anti-inflammatory potential of adenosine receptor agonists is a significant area of investigation. These compounds can modulate the production of cytokines, key signaling molecules in the inflammatory cascade. Research using cellular and animal models demonstrates that adenosine analogs can suppress pro-inflammatory mediators while promoting anti-inflammatory ones.

In a study on porcine T-cell subpopulations, the adenosine agonist NECA demonstrated a dose-dependent inhibition of the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-2 (IL-2). nih.gov Concurrently, NECA potentiated the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) across all tested T-cell subsets. nih.gov Further in vivo evidence comes from studies in diabetic rat models, where daily administration of NECA reduced the gene expression of pro-inflammatory cytokines TNF-α and Interleukin-18 (IL-18) in the heart tissue. medchemexpress.com This suggests that adenosine agonists can shift the cytokine balance towards an anti-inflammatory phenotype, a crucial mechanism for resolving inflammation. nih.govnih.gov

Table 1: Effect of NECA on Cytokine Production in Preclinical Models
Model SystemCytokineObserved EffectReference
Porcine T-lymphocytesTNF-αInhibition nih.gov
IFN-γInhibition nih.gov
IL-2Inhibition nih.gov
IL-10Potentiation nih.gov
Diabetic Rat HeartTNF-α (gene expression)Reduction medchemexpress.com
IL-18 (gene expression)Reduction medchemexpress.com

Immunomodulatory Effects in Experimental Systems

Beyond general anti-inflammatory actions, adenosine analogs exert broader immunomodulatory effects by acting on various immune cells. hfcapi.com Adenosine itself is recognized as an important regulator of the immune system, often acting to suppress excessive immune responses and prevent tissue damage. hfcapi.com

Neurobiological Modulations in In Vitro and Ex Vivo Models

Adenosine is a significant neuromodulator in the central and peripheral nervous systems, and its analogs are valuable tools for studying these effects. nih.gov The actions of adenosine receptor agonists have been explored in various neural and neuroendocrine cell models.

In bovine adrenal chromaffin cells, an in vitro model for studying neurosecretion, the adenosine agonist NECA was found to inhibit calcium (Ca²⁺) influx evoked by nicotinic receptor stimulation. nih.gov This effect developed slowly over time and was associated with an increase in protein phosphatase activity, suggesting that dephosphorylation of proteins involved in the Ca²⁺ influx pathway, such as ion channels, could be the underlying mechanism. nih.gov In the retina, adenosine plays key roles in neuroprotection and the regulation of neurotransmitter release. nih.gov The presence and activity of adenosine receptors and transporters from early developmental stages highlight their fundamental role in neural tissue function. nih.gov These findings suggest that compounds like this compound could modulate neuronal excitability, signaling, and secretory processes.

Influence on Cellular Proliferation and Apoptosis in Specific Cell Lines (e.g., Leukemic Cells)

The influence of adenosine signaling on cell fate, including proliferation and programmed cell death (apoptosis), is complex and context-dependent. nih.gov In some cancer cell lines, adenosine receptor activation can promote proliferation, while in others, it can induce apoptosis. nih.govnih.gov

Particularly noteworthy is the pro-apoptotic activity of adenosine derivatives in leukemia cell lines. A study investigating an adenosine analog, AD0157, demonstrated its ability to induce apoptosis in human myeloid leukemia cells, including HL-60, U937, and KU812F lines. frontiersin.org Treatment with the compound led to characteristic signs of apoptosis, such as chromatin condensation and DNA fragmentation. frontiersin.org Flow cytometry analysis confirmed a dose-dependent increase in the subG1 cell population, which represents apoptotic cells with fragmented DNA, indicating that the compound's primary effect is the induction of apoptosis rather than a direct inhibition of cell proliferation. frontiersin.org

Table 2: Pro-Apoptotic Effects of an Adenosine Analog (AD0157) on Human Myeloid Leukemia Cell Lines
Cell LineApoptotic FeatureObservationReference
HL-60, U937, KU812FChromatin CondensationObserved via Hoechst staining frontiersin.org
DNA FragmentationObserved via TUNEL assay frontiersin.org
SubG1 Cell PopulationDose-dependent increase frontiersin.org

Antioxidant Properties of Adenosine Derivatives

Recent research has explored the antioxidant capacity of adenosine derivatives, suggesting a role in combating oxidative stress. nih.govnih.govsemanticscholar.org Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Adenosine analogs may exert protective effects by scavenging these reactive oxygen species. nih.gov

A study focused on the synthesis and in vitro evaluation of several novel adenosine derivatives demonstrated that some of these compounds exhibit potent free radical scavenging activity, comparable to the standard antioxidant, ascorbic acid. nih.gov The antioxidant potential was assessed using standard assays that measure the scavenging of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nih.gov Furthermore, in vivo studies with NECA in diabetic rats showed a reduction in malondialdehyde (MDA) levels, a biomarker of oxidative stress. medchemexpress.com These findings indicate that the adenosine scaffold is a promising base for developing compounds with significant antioxidant properties. nih.govnih.govsemanticscholar.org

Interactions with Adenosine Transport and Metabolism (e.g., Adenosine Deaminase)

The physiological effects of adenosine are tightly regulated by its synthesis, transport across cell membranes, and metabolic degradation. Key players in this regulation are nucleoside transporters (Equilibrative and Concentrative Transporters - ENTs and CNTs) and the enzyme Adenosine Deaminase (ADA). nih.govencyclopedia.pub ADA irreversibly converts adenosine to inosine, thus terminating its signaling activity. nih.govencyclopedia.pub

Impact on Hormone Secretion (e.g., Prolactin in Rat Pituitary)

Extensive literature searches did not yield any specific data on the impact of this compound on prolactin secretion in the rat pituitary. Preclinical studies have explored the effects of other adenosine analogues on prolactin release, but information directly pertaining to this compound is not available in the reviewed scientific literature.

Therefore, no data table or detailed research findings on the effects of this specific compound on prolactin secretion can be provided.

Emerging Research Directions and Future Perspectives

Development of Novel Chemical Probes and Pharmacological Tools

The exploration of Adenosine-5'-(N-propyl)carboxamide (NECA) and its derivatives continues to fuel the development of sophisticated chemical probes and pharmacological tools. These tools are instrumental in dissecting the complex roles of adenosine (B11128) receptors (ARs) in health and disease.

One significant area of advancement is the creation of derivatives with improved receptor subtype selectivity. For instance, the introduction of polar groups, such as fluoroalkyls, into the adenosine 5'-carboxamide structure has been shown to enhance selectivity for the A1 adenosine receptor (A1AR) over the A2A adenosine receptor (A2AAR). nih.gov Specifically, the N-3-fluoropropyl analogue of NECA demonstrates a 78-fold higher selectivity for the human A1AR. nih.gov This enhanced selectivity is crucial for developing probes that can target specific receptor subtypes, thereby minimizing off-target effects and providing a clearer understanding of the physiological functions of individual ARs.

Furthermore, rational drug design, guided by the crystal structures of adenosine receptors, is accelerating the optimization of NECA-based compounds. nih.gov By analyzing the binding pockets of different AR subtypes, researchers can design new derivatives with optimized interactions, leading to higher affinity and selectivity. nih.gov This structure-based approach has already yielded novel derivatives with submicromolar affinities. nih.gov

The development of fluorescently labeled and radiolabeled versions of NECA and its analogues also represents a key advancement. These probes are invaluable for a variety of in vitro and in vivo applications, including binding assays, receptor localization studies, and imaging. The ability to visualize and quantify receptor distribution and density in different tissues and disease states is essential for understanding their pathological roles and for the development of targeted therapies.

Elucidation of Allosteric Modulatory Sites and Mechanisms

A burgeoning area of research is the investigation of allosteric modulation of adenosine receptors, a mechanism that offers a more nuanced approach to regulating receptor activity compared to traditional orthosteric ligands. numberanalytics.comnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous ligands like adenosine. numberanalytics.commdpi.com This binding can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the receptor's response to the orthosteric agonist. numberanalytics.commdpi.com

Recent studies have begun to unravel the structural basis for allosteric modulation of adenosine receptors. For example, the allosteric modulator MIPS521 has been shown to bind to an accessory site on the A1AR, external to the transmembrane domain and exposed to the cell membrane. mdpi.com This binding involves hydrophobic interactions and a single hydrogen bond, and it influences the conformational changes of the receptor upon agonist binding. mdpi.com

The effects of allosteric modulators can be "probe-dependent," meaning their impact on receptor function varies depending on the specific orthosteric ligand bound to the receptor. mdpi.com This phenomenon arises because different orthosteric agonists can stabilize distinct active states of the receptor, which in turn affects how the allosteric modulator influences receptor activation and downstream signaling. mdpi.com Understanding these probe-dependent effects is crucial for the rational design of allosteric modulators with specific functional outcomes.

While much of the research on allosteric modulation of ARs has focused on the A1 and A3 subtypes, the A2A and A2B receptors remain less explored. nih.govnih.gov The development of allosteric modulators for these subtypes is a promising area for future research, with potential therapeutic applications in a wide range of conditions. mdpi.comfrontiersin.org

Receptor Oligomerization and Functional Selectivity Studies

The concept of receptor oligomerization, where receptors form complexes (homomers or heteromers) with other receptors, adds another layer of complexity to adenosine receptor signaling. These interactions can significantly alter the pharmacological and functional properties of the individual receptors. NECA and its derivatives are being used as tools to investigate the formation and functional consequences of these receptor complexes. For instance, adenosine receptors are known to form heteromers with other G protein-coupled receptors (GPCRs), such as dopamine, cannabinoid, and glutamate (B1630785) receptors. windows.netsemanticscholar.org

"Functional selectivity," also known as biased agonism, is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. nih.gov This is a departure from the traditional view of agonists as simply turning a receptor "on" or "off." NECA and its analogs have been instrumental in revealing the functional selectivity of adenosine receptors. For example, at the A3 adenosine receptor, NECA derivatives have been shown to act as full agonists for G protein-dependent pathways, while other ligands may show a bias towards β-arrestin-mediated signaling. nih.govresearchgate.net The ability of a ligand to selectively engage a specific signaling cascade has profound implications for drug development, as it opens the door to designing drugs that elicit a desired therapeutic effect while avoiding unwanted side effects mediated by other pathways.

The interaction between the 5'-N-substituents of NECA and specific amino acid residues within the receptor, such as T277 in transmembrane domain 7, appears to be a key determinant of functional selectivity towards certain signaling pathways. nih.gov Further research in this area will likely lead to the development of highly specific, pathway-biased agonists with improved therapeutic profiles.

Applications in High-Throughput Screening and Drug Discovery Paradigms (Preclinical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their biological activity. oncotarget.com NECA and other adenosine receptor agonists are utilized in HTS assays to identify new lead compounds for drug development. These assays are often cell-based and designed to be robust, reproducible, and scalable to miniaturized formats. oncotarget.com

One common HTS approach involves competition binding assays, where a library of compounds is screened for their ability to displace a labeled ligand, such as a fluorescent or radioactive analog of an adenosine agonist, from the receptor. nih.gov Recent advancements have led to the development of non-imaging, fluorescence-based HTS platforms that significantly reduce the time and data storage requirements compared to traditional high-content screening methods. nih.gov These HTS systems have been successfully used to screen large compound libraries and identify novel ligand scaffolds for adenosine receptors. nih.gov

Enzymatic assays have also been adapted for HTS to screen for compounds that modulate adenosine production. nih.gov These assays are highly selective and accurate, allowing for the rapid analysis of a large number of samples. nih.gov The application of HTS in conjunction with adenosine receptor agonists like NECA accelerates the initial stages of drug discovery by efficiently identifying promising hit compounds that can then be further optimized for clinical development.

Systems Pharmacology Approaches for Understanding this compound Effects

Systems pharmacology is an emerging field that utilizes computational and mathematical models to understand the complex interactions of drugs with biological systems. nih.govnih.gov This approach moves beyond the traditional "one drug, one target" paradigm to consider the network-level effects of a compound. In the context of NECA, systems pharmacology can help to predict and understand its multifaceted physiological effects, which arise from its interaction with multiple adenosine receptor subtypes that are widely expressed throughout the body. nih.govnih.gov

Computational models are being developed to simulate the effects of compounds on neural recordings and to predict the impact of various physiological parameters on drug response. nih.govplos.org These models can help to quantify the influence of factors like tissue properties and conduction distance on the effects of a compound, providing a more comprehensive understanding of its in vivo activity. nih.gov By integrating data from various sources, including in vitro assays, preclinical studies, and clinical trials, systems pharmacology models can help to elucidate the complex mechanisms of action of drugs like NECA and guide the development of more effective and safer therapeutic strategies. nih.gov

Network pharmacology, a sub-discipline of systems pharmacology, is also being used to explore the intricate signaling networks associated with adenosine receptors. nih.gov This approach can help to identify novel drug targets and to develop innovative therapeutic strategies, such as prodrugs that are selectively activated at sites of inflammation where adenosine signaling is upregulated. nih.gov

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize Adenosine-5'-(N-propyl)carboxamide?

  • Methodological Answer : A common approach involves using water-soluble carbodiimides (e.g., EDC) to activate the carboxyl group of adenosine-5'-monophosphate (5'AMP) for coupling with N-propylamine. Mg²⁺ ions are critical for enhancing reaction yields by stabilizing intermediates, as demonstrated in carbodiimide-mediated synthesis of adenosine-5'-polyphosphates . Enzymatic pathways, such as ATP-regeneration systems, can also be adapted for controlled synthesis, where adenosine-5'-triphosphate (ATP) serves as a cofactor in kinase-mediated reactions .

Q. What analytical techniques validate the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the N-propyl substitution and carboxamide linkage. Fluorescence spectroscopy, combined with molecular probes (e.g., scorpiand-type receptors), can assess binding specificity to nucleotide targets . High-performance liquid chromatography (HPLC) with UV detection at 260 nm ensures purity, while mass spectrometry (MS) confirms molecular weight .

Advanced Research Questions

Q. How can structural modifications enhance receptor binding selectivity of this compound?

  • Methodological Answer : Comparative binding assays using radiolabeled ligands (e.g., [³H]GBR12909) reveal that ester or thienylethynyl modifications at the 5'-position improve affinity for human dopamine transporters (hDAT) . Computational docking studies (DFT calculations) rationalize π-π stacking and hydrogen-bonding interactions with receptor subtypes. For adenosine receptors, substituting the N-propyl group with cyclopropyl or cyclopentyl moieties alters steric hindrance and binding kinetics .

Q. How should researchers address contradictions in reported binding affinities for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., Mg²⁺ concentration, pH) or receptor isoform variability. For example, GTP vs. ATP selectivity in fluorescence-based assays depends on the receptor’s electrostatic surface potential . Standardizing buffer systems (e.g., 30 mM Mg²⁺ in Tris-HCl) and using internal controls (e.g., GBR12909 for hDAT) improves reproducibility .

Q. What toxicological mechanisms of this compound must inform experimental design?

  • Methodological Answer : Acute toxicity studies in rodents indicate an LD₅₀ of 200 mg/kg (intraperitoneal), with decomposition releasing NOₓ/SOₓ gases under heating . Chronic exposure assays should monitor nephrotoxicity via creatinine kinase (CK) and lactate dehydrogenase (LDH) biomarkers. In vitro cytotoxicity screens (e.g., MTT assays) using hepatocyte or renal cell lines are recommended prior to in vivo studies .

Key Considerations for Experimental Design

  • Receptor Assays : Use scintillation proximity assays (SPA) with [³⁵S]GTPγS for G-protein-coupled receptor (GPCR) activation studies.
  • Enzymatic Stability : Pre-treat samples with phosphatase inhibitors (e.g., sodium orthovanadate) to prevent dephosphorylation .
  • Data Normalization : Express binding data as % inhibition relative to controls (e.g., 100% = 1 µM GBR12909) to minimize inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.